Geosmin-d3
Overview
Description
Synthesis Analysis
Geosmin is synthesized by various bacteria, including Streptomyces coelicolor. The synthesis involves the conversion of farnesyl diphosphate (FPP) to geosmin through a series of steps facilitated by the enzyme germacradienol/geosmin synthase. This process includes cyclization and retro-Prins fragmentation, leading to intermediate compounds before geosmin formation (Jiang, He, & Cane, 2006); (Jiang & Cane, 2008).
Molecular Structure Analysis
Geosmin's molecular structure is characterized by a bicyclic alcohol, specifically (4S,7R)-germacra-1(10)E,5E-diene-11-ol, and its formation involves proton-initiated cyclization and a 1,2-hydride shift. Detailed investigations into geosmin's biosynthesis and structure elucidate the roles of various intermediates and the stereochemistry involved in its formation (Nawrath, Dickschat, Müller, Jiang, Cane, & Schulz, 2008).
Chemical Reactions and Properties
Geosmin undergoes various chemical reactions, including biosynthetic steps that involve cyclization and fragmentation. The presence of deuterium (as in Geosmin-d3) would affect its reaction kinetics and may alter its physical and chemical properties due to isotopic effects (Cane, He, Kobayashi, Ōmura, & Ikeda, 2006).
Scientific Research Applications
Biosynthesis and Mechanism Studies : Geosmin (1) is known for its role in creating the characteristic odor of moist soil. Research has shown that when farnesyl diphosphate (FPP) is incubated with recombinant Streptomyces coelicolor germacradienol/geosmin synthase, it produces geosmin, among other compounds. The use of [13,13,13-2H3]FPP led to the formation of d3-acetone, indicating the fragmentation of the 2-hydroxypropyl moiety of germacradienol. This research aids in understanding the mechanism of geosmin formation, which involves protonation-cyclization of germacradienol with loss of the 2-hydroxypropyl moiety as acetone (Jiang & Cane, 2008).
Water Quality Analysis : The detection of geosmin in water has been studied using solid-phase microextraction and gas chromatography. This method includes using d5-Geosmin and d3-MIB as internal standards. It offers advantages in terms of simplicity and shorter analysis times compared to other methods (McCallum et al., 1998).
Enzymatic Studies in Bacteria : Geosmin is produced by a bifunctional enzyme in Streptomyces coelicolor. The N-terminal half of this protein catalyzes the cyclization of FPP to germacradienol and germacrene D, while the C-terminal domain converts germacradienol to geosmin. This understanding is vital for studies on the production of geosmin in bacteria (Jiang, He, & Cane, 2007).
Monitoring of Geosmin-Producing Microorganisms : The development of a molecular assay to detect and monitor geosmin-producing cyanobacteria and actinomycetes in environmental samples like the Great Lakes has been researched. This assay focuses on the detection of the geosmin synthase (geoA) gene, offering insights for early detection and identification of potential geosmin releases (Kutovaya & Watson, 2014).
Impact on Water Quality and Treatment : Research has been conducted on the removal of geosmin and 2-methylisoborneol from water using methods such as superfine powdered activated carbon. This method involves optimizing carbon particle size for efficient adsorptive removal, providing insights into treating drinking water supplies affected by geosmin-related odors (Matsui et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Geosmin-d3, like its parent compound Geosmin, primarily targets the olfactory receptors in humans and animals . These receptors play a crucial role in the sense of smell. This compound is known for its distinct earthy odor, which is detectable even at very low concentrations .
Mode of Action
This compound interacts with its targets, the olfactory receptors, by binding to them and triggering a neural response that is interpreted as the characteristic earthy smell .
Biochemical Pathways
The biosynthesis of this compound involves the bacterial geosmin synthase, a bifunctional enzyme . This enzyme catalyzes the cyclisation mechanism from FPP (Farnesyl pyrophosphate) to geosmin .
Result of Action
The primary result of this compound’s action is the generation of an earthy smell, which is perceived when the compound binds to olfactory receptors . This smell is often associated with freshly turned soil or the air after a rainstorm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of this compound can be influenced by the presence of certain bacteria and blue-green algae in the environment . Additionally, the perception of its earthy smell can be influenced by the concentration of the compound in the environment, with the smell becoming noticeable at very low concentrations .
properties
IUPAC Name |
(4R,4aR,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPUXFOGCDVKGO-IJLUTSLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1(CCCC2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@]2([C@]1(CCCC2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186647 | |
Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16452-32-7 | |
Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16452-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4alpha,4aalpha,8aalpha)-Octahydro-4,8a-dimethyl-4a(2H)-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016452327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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